Cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol. It is classified as an acylamino-substituted cyclic carboxylic acid and is known for its potential applications in medicinal chemistry and peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid can be sourced from various chemical suppliers, including TRC, Apolloscientific, and Sigma-Aldrich, which provide it in different quantities for research purposes. The compound is also referenced in scientific literature and patents, indicating its relevance in ongoing research and development within the field of organic chemistry .
The synthesis of cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) protecting group. This process allows for selective reactions without interfering with the amine functionality.
The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the Boc anhydride, leading to the formation of the Boc-protected amine. Following this step, cyclization occurs to form the cyclic structure characteristic of this compound.
Cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid features a cyclooctane ring with a carboxylic acid and a tert-butoxycarbonylamino substituent.
Cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid can participate in various chemical reactions typical of carboxylic acids and protected amines.
The reactivity of this compound allows it to serve as an intermediate in complex organic syntheses, particularly in creating peptide bonds through coupling reactions.
The mechanism of action for cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid primarily involves its role as a building block in peptide synthesis and its interactions with biological systems when incorporated into peptides.
Upon incorporation into peptides, this compound may influence biological activity through structural conformation changes or by providing specific functional groups that interact with biological targets such as enzymes or receptors.
Cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid exhibits various physical and chemical properties that are essential for its application in research.
Cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid has several applications in scientific research:
This compound represents a valuable asset in organic synthesis and medicinal chemistry due to its versatile reactivity and functional group compatibility.
The stereochemical integrity of cis-2-tert-butoxycarbonylamino-cyclooctanecarboxylic acid, confirmed by its specified (1S,2R) absolute configuration [6], makes it invaluable for constructing enantioselective catalysts and chiral auxiliaries. The Boc group serves dual roles: it prevents unwanted side reactions at the amino group during synthetic transformations while maintaining the chiral center’s configuration. This compound’s utility extends to several advanced applications:
Table 1: Structural Identifiers of cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic Acid
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1013980-15-8 |
| IUPAC Name | (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclooctane-1-carboxylic acid |
| Molecular Formula | C₁₄H₂₅NO₄ |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCCCC[C@@H]1C(=O)O |
| InChI Key | XCJDZYKLPCSUNZ-MNOVXSKESA-N |
Cyclooctane’s unique blend of flexibility and torsional strain enables precise control over molecular topology that smaller rings (e.g., cyclohexane) cannot achieve:
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 425.0±34.0 °C |
| Density | 1.09±0.1 g/cm³ |
| pKa | 4.58±0.40 |
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9